3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Vue d'ensemble

Description

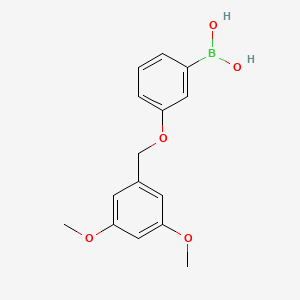

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is an organic compound with the molecular formula C15H17BO5. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-dimethoxybenzyloxy moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzyl alcohol and phenylboronic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).

Coupling Reaction: The key step involves the coupling of the 3,5-dimethoxybenzyl alcohol with phenylboronic acid using a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Substitution Reactions: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate reactions.

Solvents: Tetrahydrofuran and other organic solvents are commonly used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity :

Recent studies have highlighted the use of phenylboronic acid derivatives, including 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, in developing targeted drug delivery systems for cancer therapy. These compounds can be conjugated with nanoparticles to enhance tumor targeting and improve therapeutic efficacy. For example, phenylboronic acid-decorated nanoparticles have shown superior penetration and accumulation in tumor tissues compared to non-decorated counterparts, significantly inhibiting tumor growth in vivo .

Glucose-Sensitive Drug Delivery :

The compound can be utilized in glucose-responsive drug delivery systems. By forming boronate esters with diols present in glucose, it allows for controlled release of therapeutic agents such as insulin, making it highly relevant for diabetes management .

Materials Science

Stimuli-Responsive Polymers :

this compound can be incorporated into polymeric materials to create stimuli-responsive systems. These polymers can respond to changes in pH or the presence of specific biomolecules (like diols), leading to applications in tissue engineering and regenerative medicine . The dynamic nature of boronate ester bonds allows for self-healing properties and adaptability in various environments.

Nanocomposite Development :

The compound has been explored for use in creating nanocomposites that exhibit enhanced mechanical properties and thermal stability. For instance, chitosan-based nanocomposites functionalized with phenylboronic acids have shown promising results for applications in drug delivery and wound healing due to their biocompatibility and biodegradability .

Analytical Chemistry

Sensing Platforms :

Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing biosensors. The incorporation of this compound into sensing platforms can facilitate the detection of glucose and other biomolecules through changes in fluorescence or conductivity upon binding .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitumor Activity | PMC4924506 | Enhanced tumor targeting using phenylboronic acid-decorated nanoparticles improved efficacy. |

| Glucose-Sensitive Delivery | JAPS Online (2024) | Demonstrated potential for insulin delivery systems responsive to glucose levels. |

| Stimuli-Responsive Polymers | PubMed Review (2019) | Highlighted the dynamic nature of PBA-polymers for biomedical applications. |

| Sensing Platforms | PMC6963673 | Developed biosensors utilizing phenylboronic acids for detecting biomolecules effectively. |

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the 3,5-dimethoxybenzyloxy group, which can affect its electronic properties and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethoxyphenylboronic acid: Similar in structure but lacks the benzyloxy group.

Phenylboronic acid: A simpler boronic acid without the methoxy and benzyloxy substituents.

3,5-Dimethylphenylboronic acid: Contains methyl groups instead of methoxy groups.

Uniqueness

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both the 3,5-dimethoxybenzyloxy group and the boronic acid functionality. This combination imparts specific reactivity and properties that make it valuable in various chemical and biological applications .

Activité Biologique

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C16H19B O4

- Molecular Weight : 284.13 g/mol

- Key Functional Groups : Boronic acid group, methoxy groups

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, affecting their activity.

- Cell Signaling Modulation : It may influence pathways related to cell growth and apoptosis by modulating receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties.

In vitro studies have shown selective cytotoxicity towards these cancer cell lines, indicating its potential as a therapeutic agent.

Antimalarial Properties

Preliminary findings suggest that this compound has antimalarial activity.

| Plasmodium Species | IC50 (μM) | Reference |

|---|---|---|

| Plasmodium falciparum | <100 |

This suggests effective inhibition of parasite growth, warranting further investigation into its mechanism of action against malaria.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of various bacterial strains. This supports its potential application in developing new antibiotics.

- Anticancer Activity : In a recent study, the compound was tested against multiple cancer cell lines, revealing a promising profile for further development as an anticancer agent.

- Antimalarial Activity : A focused investigation into its effects on Plasmodium falciparum showed that it could be a candidate for new antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, the benzyloxy group can be introduced by reacting 3-bromophenylboronic acid with 3,5-dimethoxybenzyl alcohol under Mitsunobu conditions (e.g., DIAD/TPP) .

- Optimization : Yield depends on protecting group stability (methoxy groups resist hydrolysis) and boronic acid purity. Anhydride formation (common in boronic acids) must be minimized via inert atmosphere handling and low-temperature storage .

Q. How does the electronic nature of the 3,5-dimethoxybenzyloxy group affect this boronic acid’s reactivity in cross-coupling reactions?

- Electronic Effects : The methoxy groups are electron-donating, lowering the boronic acid’s pKa (compared to unsubstituted phenylboronic acid, pKa ~8.9) and enhancing its nucleophilicity in Suzuki reactions .

- Experimental Design : Compare coupling efficiency with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methods :

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm; aromatic protons in the dimethoxy region).

- HPLC : Detect anhydride impurities (retention time shifts under reverse-phase conditions) .

- Titration : Quantify active boronic acid via neutralization titration (purity ranges: 97–112% ).

Advanced Research Questions

Q. How can researchers resolve low yields in Suzuki-Miyaura couplings involving this boronic acid and sterically hindered partners?

- Troubleshooting :

- Catalyst Selection : Use bulky ligands (e.g., SPhos or RuPhos) to prevent homocoupling .

- Solvent Optimization : Replace THF with dioxane or toluene to improve solubility of hindered substrates.

- Base Screening : Test weaker bases (K₃PO₄) to mitigate boronic acid protodeboronation .

Q. What strategies enable selective functionalization of the dimethoxybenzyloxy moiety without disrupting the boronic acid group?

- Protection/Deprotection :

- Protection : Temporarily convert the boronic acid to a trifluoroborate salt (e.g., using KHF₂) to prevent side reactions during benzyloxy group modifications .

- Deprotection : Cleave the benzyloxy group via hydrogenolysis (Pd/C, H₂) after coupling .

Q. How do solvent polarity and pH influence the stability of this boronic acid in aqueous reaction systems?

- Stability Studies :

- pH Dependence : Below pH 7, boronic acids form trigonal planar species prone to hydrolysis. Maintain pH >8 (using phosphate buffers) to stabilize the tetrahedral boronate form .

- Solvent Effects : Aqueous-organic biphasic systems (e.g., EtOH/H₂O) reduce decomposition rates compared to purely aqueous media .

Q. What computational tools can predict the binding affinity of this compound to biomolecular targets (e.g., lectins or proteases)?

- In Silico Approaches :

- Docking Simulations : Use AutoDock Vina to model interactions with diol-containing proteins (e.g., ribonuclease A).

- MD Simulations : Assess binding stability via GROMACS, leveraging the boronic acid’s ability to form reversible ester bonds with serine residues .

Q. Key Citations

Propriétés

IUPAC Name |

[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLNRXRMGFVLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584506 | |

| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-09-5 | |

| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.